molecular formula C11H14ClNO2 B101804 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 17639-50-8

2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No. B101804
CAS RN: 17639-50-8
M. Wt: 227.69 g/mol
InChI Key: WSVXORGAOVUQRT-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide" is a chemical derivative that falls under the category of acetamide compounds. These compounds are known for their various biological activities, including anticancer properties. The research on such compounds is driven by the need to find new therapeutic agents that can effectively target cancer cells with minimal side effects.

Synthesis Analysis

The synthesis of related acetamide derivatives has been described in the literature. For instance, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized through a linear synthesis process involving multiple steps, such as acetylation and esterification . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide has been achieved using N-methylaniline and chloracetyl chloride, followed by esterification and ester interchange steps, yielding high purity compounds . These methods provide a framework for the synthesis of "2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide," although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using various spectroscopic techniques such as LCMS, IR, 1H NMR, 13C NMR, and sometimes X-ray diffraction analysis . These techniques allow for the identification of characteristic functional groups and the overall molecular framework, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield different compounds, including 2-acylamino-3-arylamino-1,4-naphthoquinones and angular heterocyclic compounds . These reactions are indicative of the reactivity of the acetamide group when in proximity to other reactive moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents like the methoxy group can affect the compound's solubility, melting point, and stability. The cytotoxicity of these compounds against various cancer cell lines, such as PANC-1, HepG2, and MCF7, has been evaluated, with some compounds showing significant cytotoxicity, indicating their potential as anticancer agents . The specific properties of "2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide" would need to be determined experimentally, but the related compounds provide a basis for predicting its behavior.

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

  • Metabolism in Liver Microsomes : Acetochlor and related herbicides, including compounds structurally similar to 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, undergo complex metabolic pathways involving cytochrome P450 isoforms. These pathways are critical for understanding the environmental and health impacts of these herbicides (Coleman et al., 2000).
  • Soil Reception and Activity : Studies on acetochlor and similar herbicides reveal their interaction with soil and plant life, highlighting how different environmental factors affect their efficacy and distribution (Banks & Robinson, 1986).

Chemical Properties and Interactions

  • Adsorption and Efficacy : Research on alachlor and metolachlor, which share structural similarities with 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, shows how soil properties influence the adsorption and herbicidal activity of these compounds (Peter & Weber, 1985).
  • Molecular Docking Studies : Derivatives of 2-(4-methoxyphenyl)ethyl acetamide have been studied for their inhibitory activity against protein tyrosine phosphatase 1B, a target for antidiabetic drugs, demonstrating the compound's potential in pharmaceutical research (Saxena et al., 2009).
  • Water Pollution Potential : Acetochlor, a structurally related compound, has been studied for its leaching behavior and potential for water pollution, which is essential for environmental risk assessment (Balinova, 1997).

Biological and Environmental Interactions

  • Anion Coordination in Amide Derivatives : Research on amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, has been conducted to understand their spatial orientations and interactions, relevant for chemistry and material science (Kalita & Baruah, 2010).
  • Fungal Metabolism of Herbicides : The fungus Cunninghamella elegans' ability to metabolize metolachlor, a compound related to 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, has been studied to understand biotransformation and potential bioremediation strategies (Pothuluri et al., 1997).

Safety And Hazards

The safety information available indicates that this compound may be dangerous. It has been assigned the hazard statements H302, H312, H315, H318, H332, and H335 . These statements suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-15-10-4-2-9(3-5-10)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVXORGAOVUQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368539
Record name 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide

CAS RN

17639-50-8
Record name 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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